3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridinone moiety, and a dimethoxybenzyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Attachment of the Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the dimethoxybenzyl group is introduced to the piperidine ring.
Formation of the Pyridinone Moiety: This can be synthesized through condensation reactions involving pyridine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
Pathways: Modulation of biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one: Unique due to its specific functional groups and structure.
Other Piperidine Derivatives: Similar in having a piperidine ring but differ in functional groups and overall structure.
Pyridinone Compounds: Share the pyridinone moiety but vary in other substituents.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-23-8-4-5-20(21(23)25)22(26)24-9-6-16(7-10-24)14-29-15-17-11-18(27-2)13-19(12-17)28-3/h4-5,8,11-13,16H,6-7,9-10,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXPFOGUCDHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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